molecular formula C17H24N4O3S B7172913 N-[3-(1H-indol-3-yl)propyl]-4-methylsulfonylpiperazine-1-carboxamide

N-[3-(1H-indol-3-yl)propyl]-4-methylsulfonylpiperazine-1-carboxamide

Cat. No.: B7172913
M. Wt: 364.5 g/mol
InChI Key: AGIPPGCBUAFMPJ-UHFFFAOYSA-N
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Description

N-[3-(1H-indol-3-yl)propyl]-4-methylsulfonylpiperazine-1-carboxamide is a synthetic compound that features an indole moiety, a piperazine ring, and a sulfonyl group. The indole structure is a common motif in many biologically active molecules, making this compound of significant interest in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

N-[3-(1H-indol-3-yl)propyl]-4-methylsulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3S/c1-25(23,24)21-11-9-20(10-12-21)17(22)18-8-4-5-14-13-19-16-7-3-2-6-15(14)16/h2-3,6-7,13,19H,4-5,8-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIPPGCBUAFMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)NCCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-indol-3-yl)propyl]-4-methylsulfonylpiperazine-1-carboxamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Propyl Chain: The indole derivative is then alkylated with a propyl halide in the presence of a base to form the 3-(1H-indol-3-yl)propyl intermediate.

    Formation of the Piperazine Ring: The intermediate is reacted with piperazine under nucleophilic substitution conditions.

    Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride in the presence of a base to introduce the methylsulfonyl group.

    Carbamoylation: Finally, the compound is carbamoylated using a suitable isocyanate to form the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-indol-3-yl)propyl]-4-methylsulfonylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-[3-(1H-indol-3-yl)propyl]-4-methylsulfonylpiperazine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(1H-indol-3-yl)propyl]-4-methylsulfonylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various receptors, modulating their activity. The sulfonyl group may enhance the compound’s solubility and bioavailability, while the piperazine ring can interact with biological membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.

    Tryptophan: An essential amino acid with an indole moiety.

Uniqueness

N-[3-(1H-indol-3-yl)propyl]-4-methylsulfonylpiperazine-1-carboxamide is unique due to the combination of its indole, piperazine, and sulfonyl groups, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry and pharmaceutical research .

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